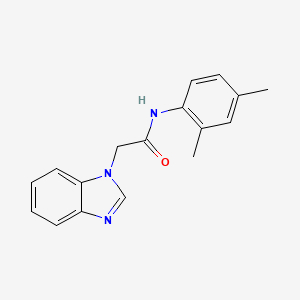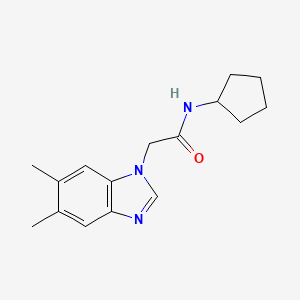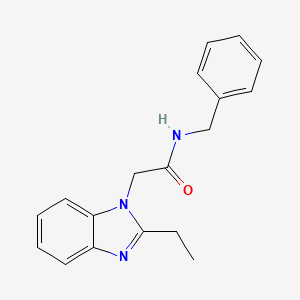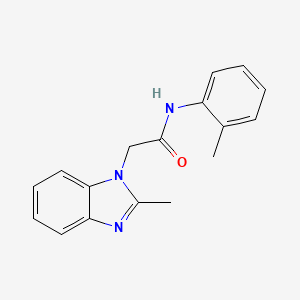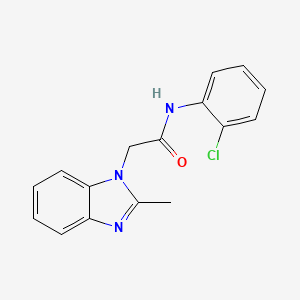
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide, also known as CI-994, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the modulation of gene expression. HDACs play a critical role in the regulation of gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. Inhibition of HDACs by N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide leads to the accumulation of acetylated histones, which leads to the activation of gene transcription and the modulation of various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and physiological effects:
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects, including the modulation of gene expression, cell cycle progression, apoptosis, and differentiation. In cancer cells, N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In animal models of neurodegenerative diseases, N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to exhibit neuroprotective effects by modulating gene expression and reducing oxidative stress. Additionally, N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to modulate the immune response and exhibit anti-inflammatory effects in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for HDACs. Additionally, N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been extensively studied in various disease models, which provides a strong scientific basis for its potential therapeutic applications. However, N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has several limitations for lab experiments, including its low solubility and stability, which can affect its bioavailability and efficacy. Additionally, the optimal dosage and administration route of N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide for various diseases are still unclear, which requires further investigation.
Direcciones Futuras
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has several potential future directions for its therapeutic applications. One potential direction is the development of N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide-based combination therapies for cancer treatment, which can enhance its efficacy and reduce its toxicity. Additionally, N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has potential applications in the treatment of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Further research is needed to investigate the optimal dosage and administration route of N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide for various diseases and to develop new formulations to improve its solubility and stability. Additionally, the development of new HDAC inhibitors with improved potency, selectivity, and pharmacokinetic properties is a promising area for future research.
Métodos De Síntesis
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide can be synthesized using various methods, including the reaction of 2-chloroaniline with 2-methylbenzimidazole in the presence of acetic anhydride and acetic acid. The resulting product is then treated with sodium hydroxide to obtain N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide. The synthesis method of N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been optimized to improve its yield and purity.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inhibiting histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors, including N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide, have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to modulate the immune response and exhibit anti-inflammatory effects in animal models of autoimmune diseases.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-11-18-14-8-4-5-9-15(14)20(11)10-16(21)19-13-7-3-2-6-12(13)17/h2-9H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZYCTBISMORQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




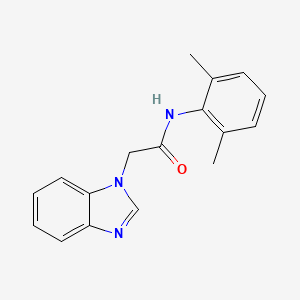
![N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)
![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)
